molecular formula C16H23ClN2O3S B296292 N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

Cat. No. B296292
M. Wt: 358.9 g/mol
InChI Key: FPLLBZHLKVLIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide, also known as CB-13, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2002 by Pfizer as part of their research into the endocannabinoid system. CB-13 has been shown to have potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide acts as an agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. When N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide binds to CB1 receptors, it activates a signaling pathway that can have various effects depending on the location of the receptor. For example, in the brain, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide can modulate neurotransmitter release, leading to its potential therapeutic applications in conditions such as anxiety and depression.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, anti-inflammatory effects, and analgesic properties. Additionally, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is that it is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is also highly lipophilic, which can make it difficult to work with in laboratory settings. Additionally, its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers may explore its potential as a treatment for pain and inflammation, as well as its effects on mood and anxiety. Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine to form an intermediate, which is then treated with sodium hydride and methylsulfonyl chloride to yield the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One study found that N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has anti-inflammatory effects, making it a potential treatment for conditions such as arthritis. Another study showed that N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has analgesic properties, meaning it could be used to manage pain. Additionally, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been studied for its potential neuroprotective effects, with researchers exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(15-5-3-2-4-6-15)12-16(20)18-11-13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3,(H,18,20)

InChI Key

FPLLBZHLKVLIHJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.